molecular formula C28H15BrN2O3 B2521329 4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866142-81-6

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2521329
CAS No.: 866142-81-6
M. Wt: 507.343
InChI Key: FBXYPVFAYBHJNW-CSKARUKUSA-N
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Description

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C28H15BrN2O3 and its molecular weight is 507.343. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including those with benzodioxole and pyridine moieties similar to the query compound, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key frameworks for the development of new drugs, targeting a wide range of diseases. For instance, pyrrolidine derivatives have been extensively studied for their potential in drug discovery, highlighting the versatility of nitrogen-containing heterocycles in accessing novel biologically active compounds with selectivity towards various targets (Li Petri et al., 2021)(Li Petri et al., 2021).

Role in Synthesis of Biologically Active Molecules

The intricate structure of the compound suggests its potential utility in the synthesis of biologically active molecules. Compounds with complex heterocyclic frameworks often exhibit significant pharmacological properties. For example, developments in the synthesis of antiplatelet and antithrombotic drugs, such as (S)-clopidogrel, underscore the importance of structural complexity and stereochemistry in medicinal chemistry. These efforts reveal the ongoing need to explore novel synthetic methodologies for complex organic molecules that can lead to therapeutic agents with improved efficacy and safety profiles (Saeed et al., 2017)(Saeed et al., 2017).

Importance in Environmental Chemistry

The structural components of the query compound also hint at potential applications in environmental chemistry, particularly in the study of organic pollutants. For example, studies on the environmental fate of alkylphenols and their derivatives focus on understanding the degradation, bioaccumulation, and toxic effects of complex organic molecules in aquatic ecosystems. This research is crucial for assessing the impact of industrial chemicals on the environment and human health, as well as for developing strategies to mitigate such impacts (Ying et al., 2002)(Ying et al., 2002).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H15BrN2O3/c29-18-5-3-4-16(12-18)8-10-22-21(14-30)25(17-9-11-23-24(13-17)34-15-33-23)26-27(31-22)19-6-1-2-7-20(19)28(26)32/h1-13H,15H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXYPVFAYBHJNW-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC(=CC=C5)Br)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC(=CC=C5)Br)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.